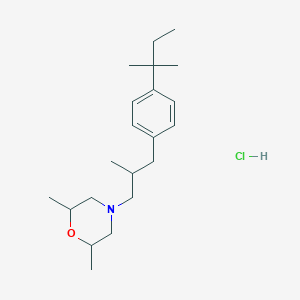
Bis(methylsulfonyloxy)bismuthanyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylsulfonyloxy)bismuthanyl methanesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of bismuth, a heavy metal, and methanesulfonate groups, which contribute to its reactivity and stability.
Preparation Methods
The synthesis of bis(methylsulfonyloxy)bismuthanyl methanesulfonate typically involves the reaction of bismuth compounds with methanesulfonic acid or its derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Bis(methylsulfonyloxy)bismuthanyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.
Substitution: The methanesulfonate groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bis(methylsulfonyloxy)bismuthanyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Its potential biological activity is being explored for antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in pharmaceutical formulations.
Industry: It is utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bis(methylsulfonyloxy)bismuthanyl methanesulfonate involves its interaction with molecular targets, leading to specific biochemical effects. The methanesulfonate groups facilitate its solubility and reactivity, while the bismuth center can interact with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Bis(methylsulfonyloxy)bismuthanyl methanesulfonate can be compared with other bismuth-containing compounds, such as bismuth subsalicylate and bismuth oxychloride. Unlike these compounds, this compound has unique methanesulfonate groups that enhance its solubility and reactivity. This makes it particularly useful in applications where other bismuth compounds may not be effective .
Similar compounds include:
- Bismuth subsalicylate
- Bismuth oxychloride
- Bismuth nitrate
These compounds share the presence of bismuth but differ in their chemical structures and properties, leading to varied applications and reactivity profiles.
Properties
IUPAC Name |
bis(methylsulfonyloxy)bismuthanyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH4O3S.Bi/c3*1-5(2,3)4;/h3*1H3,(H,2,3,4);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKEULGSNUTIA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O[Bi](OS(=O)(=O)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BiO9S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![but-2-enedioic acid;1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7887672.png)




![4-[(4-chlorophenyl)methyl]-2-(1-methyl-4-azepanyl)-4H-phthalazin-2-ium-1-one hydrochloride](/img/structure/B7887710.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]carbamimidothioic acid](/img/structure/B7887717.png)
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7887721.png)



![1-[6-Amino-2-[(1-carboxy-3-phenylpropyl)amino]-1-oxohexyl]-2-pyrrolidinecarboxylic acid dihydrate](/img/structure/B7887765.png)


